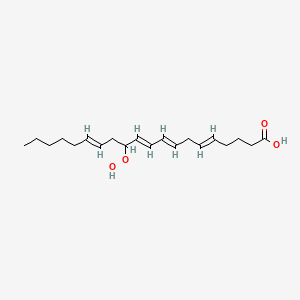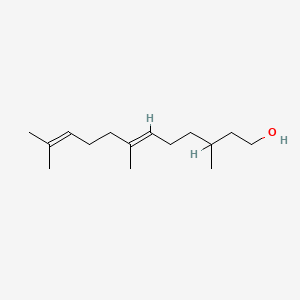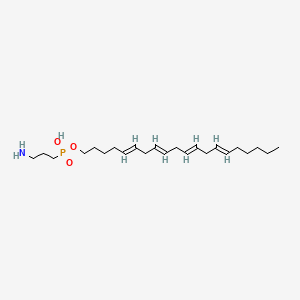
1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt
Vue d'ensemble
Description
1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include multiple functional groups such as diethylamino, hydroxypropyl, epoxypropyl, and anthracenedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the diethylamino and hydroxypropyl groups through nucleophilic substitution reactions. The epoxypropyl group is then introduced via an epoxidation reaction, often using peracids or other oxidizing agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and real-time monitoring systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracenedione moiety to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can modify the diethylamino and epoxypropyl groups, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted anthracenedione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its anthracenedione core, which can exhibit strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents, due to its ability to interact with DNA and other biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, which can induce oxidative stress and damage in cells, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-((3-(Diethylamino)-2-hydroxypropyl)amino)-4-((2,3-epoxypropyl)amino)-9,10-anthracenedione fumaric acid salt stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Mitoxantrone: A synthetic anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with a similar anthracenedione core, widely used in cancer chemotherapy.
Epoxypropyl Derivatives: Compounds with epoxypropyl groups that exhibit diverse reactivity and applications in organic synthesis and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4.C4H4O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30;5-3(6)1-2-4(7)8/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXYFHGCPUYSM-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144181-12-4 | |
| Record name | NSC 639366 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144181124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B1232371.png)


![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)





![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)
![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1232388.png)

